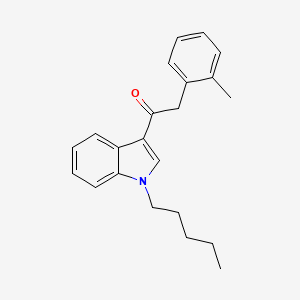

JWH-251

Übersicht

Beschreibung

Es wirkt als Cannabinoid-Agonist mit hoher Affinität zum zentralen Cannabinoid-Rezeptor (CB1) und einer vergleichsweise geringen Affinität zum peripheren Cannabinoid-Rezeptor (CB2) . Diese Verbindung ist bekannt für ihre psychoaktiven Eigenschaften und wurde in wissenschaftlichen Forschungsarbeiten verwendet, um die Auswirkungen synthetischer Cannabinoide auf den menschlichen Körper zu untersuchen.

Wissenschaftliche Forschungsanwendungen

JWH 251 wurde in der wissenschaftlichen Forschung umfassend eingesetzt, um die Auswirkungen synthetischer Cannabinoide auf den menschlichen Körper zu untersuchen. Zu seinen Anwendungen gehören:

Wirkmechanismus

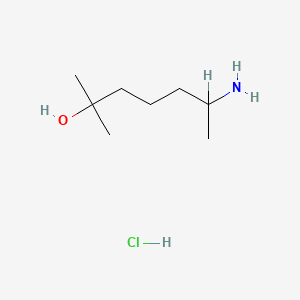

JWH 251 entfaltet seine Wirkung, indem es an Cannabinoid-Rezeptoren (CB1 und CB2) im Körper bindet. Es hat eine hohe Affinität zum zentralen Cannabinoid-Rezeptor (CB1) mit einer Dissoziationskonstanten (Ki) von 29 Nanomol und eine vergleichsweise geringe Affinität zum peripheren Cannabinoid-Rezeptor (CB2) mit einer Dissoziationskonstanten (Ki) von 146 Nanomol . Nach Bindung an diese Rezeptoren stimuliert JWH 251 die Aktivierung von G-Proteinen, was zu verschiedenen nachgeschalteten Signalwegen führt, die zu seinen psychoaktiven Wirkungen führen .

Biochemische Analyse

Biochemical Properties

JWH-251 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM and a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor (Ki = 146 nM) . It stimulates GTPγS binding of CB1 and CB2 receptors with EC50 values of 29 and 8.3 nM, respectively .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors. As a cannabinoid agonist, it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the CB1 and CB2 receptors. As an agonist, it can lead to activation of these receptors, potentially leading to changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

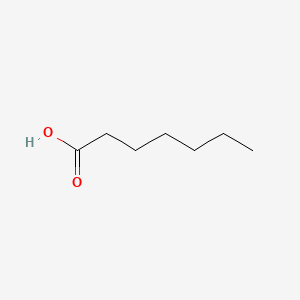

Die Synthese von JWH 251 beinhaltet die Reaktion von 1-Pentylindol mit 2-Methylphenylessigsäurechlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt, um reines JWH 251 zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von JWH 251 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu erhöhen. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigchromatographie (HPLC) gewährleistet die Produktion von hochwertigem JWH 251 für Forschungszwecke .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 251 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: JWH 251 kann zu hydroxylierten Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können JWH 251 in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Indol- oder Phenylessigsäure-Molekülen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und substituierte Derivate von JWH 251. Diese Derivate werden oft auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

JWH 251 ähnelt anderen synthetischen Cannabinoiden wie:

JWH 250: Die 2'-Methoxy-Verbindung von JWH 251.

JWH 203: Die 2'-Chlor-Verbindung von JWH 251.

JWH 249: Die 2'-Brom-Verbindung von JWH 251.

Einzigartigkeit

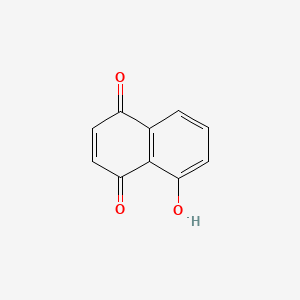

JWH 251 ist aufgrund seiner Phenylessigsäure-Gruppe einzigartig, die den Naphthoyl-Ring ersetzt, der in den meisten Aminoalkylindol-Cannabinoid-Verbindungen vorkommt. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil und seiner Rezeptorselektivität bei .

Eigenschaften

IUPAC Name |

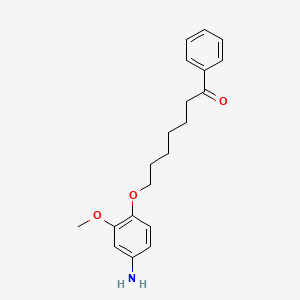

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPNGRKUAVSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235555 | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-39-6 | |

| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

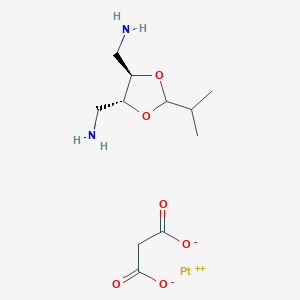

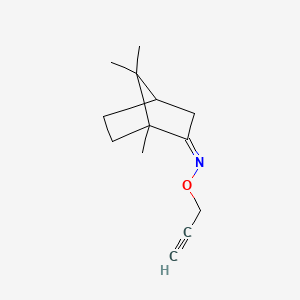

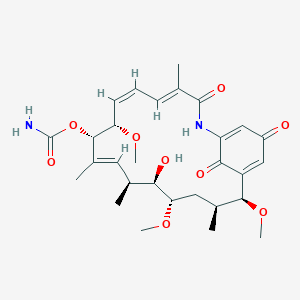

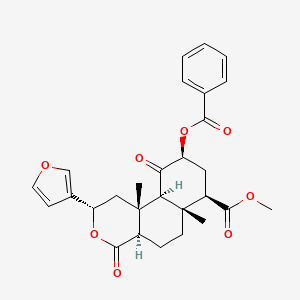

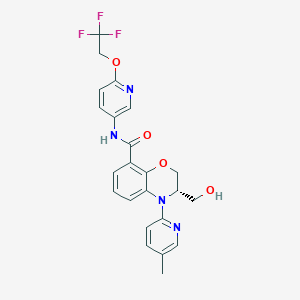

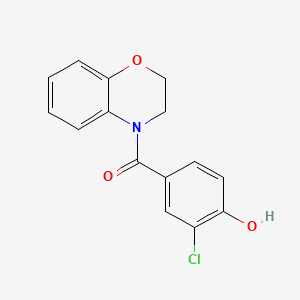

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?

A: Several analytical techniques prove effective for identifying and quantifying this compound (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.

Q2: How does the structure of this compound relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?

A: this compound belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of this compound have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.

Q3: What challenges arise when attempting to detect this compound and other synthetic cannabinoids in biological samples for workplace drug testing?

A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including this compound validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)